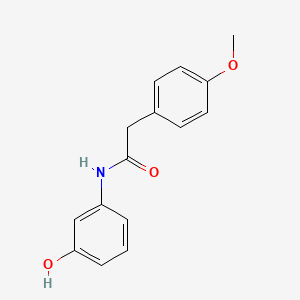

N-(3-hydroxyphenyl)-2-(4-methoxyphenyl)acetamide

Description

Properties

Molecular Formula |

C15H15NO3 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

N-(3-hydroxyphenyl)-2-(4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C15H15NO3/c1-19-14-7-5-11(6-8-14)9-15(18)16-12-3-2-4-13(17)10-12/h2-8,10,17H,9H2,1H3,(H,16,18) |

InChI Key |

OTXSEOHBMQFDBM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Acylation of 3-Aminophenol with 2-(4-Methoxyphenyl)Acetyl Chloride

Reaction Mechanism :

This method involves the direct acylation of 3-aminophenol using 2-(4-methoxyphenyl)acetyl chloride. The amine group of 3-aminophenol reacts with the acyl chloride to form the acetamide bond.

Procedure :

- Synthesis of 2-(4-Methoxyphenyl)Acetyl Chloride :

- Acylation Reaction :

- 3-Aminophenol (10 mmol) is dissolved in anhydrous acetone.

- Triethylamine (12 mmol) is added as a base, followed by dropwise addition of 2-(4-methoxyphenyl)acetyl chloride.

- The reaction is refluxed at 60°C for 6 hours. After cooling, the mixture is poured into ice water, and the precipitate is filtered and recrystallized from ethanol.

Key Parameters :

Coupling of 2-(4-Methoxyphenyl)Acetic Acid with 3-Aminophenol Using EDC/HOBt

Reaction Mechanism :

This method employs carbodiimide-mediated coupling to form the acetamide bond.

Procedure :

- Activation of Carboxylic Acid :

- Coupling with 3-Aminophenol :

Key Parameters :

Nucleophilic Substitution of 2-Chloro-N-(4-Methoxyphenyl)Acetamide with 3-Hydroxyphenol

Reaction Mechanism :

A base-mediated nucleophilic substitution replaces the chlorine atom in 2-chloroacetamide with the hydroxyl group of 3-hydroxyphenol.

Procedure :

- Preparation of 2-Chloro-N-(4-Methoxyphenyl)Acetamide :

- Substitution Reaction :

Key Parameters :

Hydrogenation of Nitro Precursors

Reaction Mechanism :

A nitro group on the aromatic ring is reduced to an amine, followed by acetylation.

Procedure :

- Synthesis of 2-(4-Methoxyphenyl)-N-(3-Nitrophenyl)Acetamide :

- Catalytic Hydrogenation :

Key Parameters :

Industrial-Scale Production Methods

Continuous Flow Synthesis :

- Reactor Design : Tubular flow reactors are used to enhance mixing and heat transfer.

- Conditions :

- 2-(4-Methoxyphenyl)acetic acid and 3-aminophenol are fed into the reactor with EDC/HOBt.

- Temperature: 80°C, Residence time: 20 minutes.

- Purification : Automated HPLC systems isolate the product with >95% purity.

Key Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Acylation with Acyl Chloride | 75 | 98 | Moderate | $$ |

| EDC/HOBt Coupling | 80 | 99 | High | $$$ |

| Nucleophilic Substitution | 70 | 97 | Low | $ |

| Hydrogenation | 68 | 96 | Moderate | $$ |

Optimal Method : EDC/HOBt coupling offers the highest yield and purity, making it suitable for laboratory and industrial applications.

Challenges and Solutions

Chemical Reactions Analysis

NLRP3/AIM2-IN-2 undergoes various chemical reactions, including oxidation and reduction. The compound’s structure allows it to interact with reactive oxygen species (ROS), which are involved in the activation of the NLRP3 inflammasome . Common reagents used in these reactions include oxidizing agents and reducing agents, which facilitate the formation of disulfide bonds and other structural modifications. The major products formed from these reactions are typically intermediates that further participate in the inflammasome activation process.

Scientific Research Applications

NLRP3/AIM2-IN-2 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of inflammasome activation and inhibition. In biology, it helps in understanding the role of inflammasomes in immune responses and disease pathogenesis. In medicine, NLRP3/AIM2-IN-2 is being explored as a potential therapeutic agent for treating inflammatory diseases, such as cryopyrin-associated periodic syndromes, type 2 diabetes, non-alcoholic steatohepatitis, gout, and neurodegenerative diseases . Its industrial applications include the development of novel anti-inflammatory drugs and therapeutic strategies.

Mechanism of Action

NLRP3/AIM2-IN-2 exerts its effects by inhibiting the activation of the NLRP3 and AIM2 inflammasomes. The compound binds to the NLRP3 protein, preventing its interaction with the adaptor protein ASC and the effector caspase-1. This inhibition blocks the assembly of the inflammasome complex, thereby reducing the production of pro-inflammatory cytokines and preventing pyroptosis . The molecular targets of NLRP3/AIM2-IN-2 include the NLRP3 and AIM2 proteins, as well as the downstream signaling pathways involved in inflammasome activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

N-(4-Methoxyphenyl)acetamide ()

- Structure : Features a single 4-methoxyphenyl group attached to the acetamide core.

- Role : Often serves as a precursor for synthesizing more complex derivatives, such as thiazole or quinazoline-containing compounds .

N-(2-Hydroxyphenyl)-acetamide ()

- Structure : Contains a 2-hydroxyphenyl group instead of 3-hydroxyphenyl.

- Activity : Isolated from fungal metabolites, this compound exhibits cytotoxic properties, though its potency is moderate compared to derivatives with bulkier substituents .

- Comparison : The position of the hydroxyl group (2- vs. 3-) may alter metabolic stability and target binding.

N-(4-Hydroxyphenethyl)acetamide ()

- Structure : Includes a 4-hydroxyphenethyl group linked to the acetamide.

- Activity : Demonstrates cytotoxic activity against brine shrimp (38.3% mortality at 0.1 mg/mL) .

Pharmacological Profiles of Functionalized Acetamides

Thiazole Derivatives ()

- Example : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13).

- Comparison : The addition of a piperazine-thiazole moiety enhances selectivity for enzyme inhibition but introduces synthetic complexity absent in the target compound .

Quinazoline Sulfonyl Derivatives ()

- Example : N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (Compound 40).

- Activity : Exhibits potent anticancer activity against multiple cell lines (e.g., MCF-7, PC-3) via the MTT assay.

Hypoglycemic Acetamides ()

- Example : N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (Compound 3a).

- Activity : Reduces blood sugar by 25.1% in sucrose-loaded rat models (IC₅₀ = 69 µM).

- Comparison : The ethyl-naphthalene substituent enhances lipid solubility, whereas the target compound’s polar hydroxyl group may favor aqueous solubility .

Structural and Electronic Effects

- Hydrogen Bonding: The 3-hydroxyphenyl group in the target compound can act as both a hydrogen bond donor and acceptor, a feature absent in methoxy-only analogs like N-(4-Methoxyphenyl)acetamide .

- Metabolic Stability : Hydroxyl groups are prone to glucuronidation, which may shorten the half-life compared to methoxy-containing derivatives .

Biological Activity

N-(3-hydroxyphenyl)-2-(4-methoxyphenyl)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antioxidant, anticancer, and antimicrobial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 273.30 g/mol. Its structure features a hydroxyl group and a methoxy group attached to phenyl rings, which contribute to its biological activity.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative stress. The compound's antioxidant capacity was assessed using various assays, including the ABTS radical scavenging method.

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colorectal cancer).

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MDA-MB-231 | 25 | Moderate antiproliferative activity observed. |

| A549 | 30 | Significant reduction in cell viability. |

| HT-29 | 20 | Effective in inducing apoptosis. |

Caspase activation assays confirmed that this compound induces apoptosis in treated cells, highlighting its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated. Studies indicate that it possesses activity against various pathogens, with mechanisms involving inhibition of biofilm formation and bacterial growth.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Effective against biofilm formation. |

| Escherichia coli | 20 | Inhibitory effects observed. |

The compound demonstrates synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains .

Case Studies

- Antioxidant Effects in Macrophages : A study evaluated the impact of this compound on LPS-stimulated J774.A1 macrophages. The results showed a significant decrease in NO production, indicating its potential as an anti-inflammatory agent through antioxidant mechanisms .

- Cytotoxicity Against Cancer Cells : In a comparative study involving various derivatives, this compound exhibited superior cytotoxicity against MDA-MB-231 cells compared to structurally similar compounds, suggesting that specific functional groups enhance its activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-hydroxyphenyl)-2-(4-methoxyphenyl)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or coupling reactions. For example, phenoxy acetamide derivatives are often prepared by reacting activated esters (e.g., chlorides) with aromatic amines under basic conditions. Optimization involves adjusting solvent polarity (e.g., dichloromethane or DMF), temperature (e.g., 273 K for controlled reactivity), and catalysts (e.g., triethylamine to scavenge HCl). Yields improve with slow addition of reagents and purification via column chromatography .

Q. Which spectroscopic techniques are essential for characterizing N-(3-hydroxyphenyl)-2-(4-methoxyphenyl)acetamide, and what key spectral signatures should researchers expect?

- Methodological Answer :

- 1H NMR : Look for aromatic proton signals (δ 6.5–8.0 ppm), methoxy group singlets (δ ~3.8 ppm), and acetamide NH peaks (δ ~9–10 ppm, broad).

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]+) should align with the molecular formula (e.g., m/z 287 for C₁₅H₁₅NO₃). Fragmentation patterns may include loss of methoxy (−OCH₃, m/z 15) or hydroxyl groups .

- X-ray Crystallography : For structural confirmation, slow evaporation from toluene or ethanol can yield single crystals. Key bond angles (e.g., C–N–C in the acetamide group) should match DFT-calculated values .

Q. How is the MTT assay applied to evaluate the cytotoxic activity of N-(3-hydroxyphenyl)-2-(4-methoxyphenyl)acetamide derivatives?

- Methodological Answer : Dissolve the compound in DMSO (<0.1% final concentration) and test against cancer cell lines (e.g., HCT-116, MCF-7). Seed cells in 96-well plates, incubate with the compound (24–72 hours), add MTT reagent, and measure absorbance at 570 nm. Normalize data to untreated controls and calculate IC₅₀ values. Validate results with positive controls (e.g., doxorubicin) and triplicate runs .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in biological activity data across different studies involving N-(3-hydroxyphenyl)-2-(4-methoxyphenyl)acetamide?

- Methodological Answer :

- Dose-Response Curves : Use a wide concentration range (e.g., 0.1–100 μM) to identify non-linear effects.

- Cell Line Specificity : Test across diverse lines (e.g., HT-29 vs. PC-3) to rule out tissue-specific mechanisms.

- Metabolic Stability : Assess compound degradation in cell media via LC-MS to confirm bioactivity correlates with intact drug levels .

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of N-(3-hydroxyphenyl)-2-(4-methoxyphenyl)acetamide analogs?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified methoxy/hydroxy groups (e.g., −Cl, −F, −CF₃) to probe electronic effects.

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify binding interactions with targets like adenosine A2B receptors. Validate with site-directed mutagenesis .

- ADME Profiling : Measure logP (via shake-flask method) and metabolic clearance (e.g., hepatic microsomes) to link physicochemical properties to activity .

Q. What advanced crystallization techniques are recommended for obtaining high-quality single crystals of N-(3-hydroxyphenyl)-2-(4-methoxyphenyl)acetamide for X-ray diffraction studies?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., toluene:ethanol, 3:1) to balance solubility and volatility.

- Slow Evaporation : Maintain a controlled temperature (20–25°C) and humidity (<40%) to prevent rapid nucleation.

- Seeding : Introduce microcrystals from prior batches to guide crystal growth. Confirm crystal quality with pre-experiment XRD scans (2θ = 5–50°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.